2-Amino-3-iodo-phenol
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Overview
Description
2-Amino-3-iodo-phenol is a compound with the empirical formula C6H6INO . It is a solid substance and is similar to 2-aminophenol and 2-iodophenol .
Molecular Structure Analysis
The molecular structure of 2-Amino-3-iodo-phenol can be represented by the SMILES stringNc1c(O)cccc1I
. This indicates that the compound contains an amino group (NH2) and a hydroxyl group (OH) attached to a phenol ring, with an iodine atom also attached to the ring .
Scientific Research Applications
Synthesis of Thiophene Derivatives
2-Amino-3-iodophenol: is instrumental in the synthesis of thiophene derivatives, which are a class of biologically active compounds. These derivatives are synthesized through heterocyclization of various substrates, and 2-Amino-3-iodophenol can act as a precursor in these reactions . Thiophene derivatives have applications in medicinal chemistry to develop compounds with diverse biological effects.
Organic Semiconductors
The compound is used in the advancement of organic semiconductors. Its incorporation into organic molecules can enhance the electronic properties required for high-performance semiconductors used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Corrosion Inhibitors
In industrial chemistry and material science, 2-Amino-3-iodophenol derivatives serve as corrosion inhibitors. These compounds can protect metals and alloys from corrosive processes, which is crucial in extending the life of industrial machinery and infrastructure .
Pharmacological Properties
This compound is a key intermediate in the development of pharmaceuticals exhibiting a range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Catalysis
2-Amino-3-iodophenol: may be used in catalytic processes, particularly in the synthesis of disulfides via the oxidation of thiophenols. Disulfides are important in chemical and biological processes, and the compound’s role in catalysis can lead to more sustainable and cost-effective methods .
Material Science Applications
The compound’s derivatives are valuable in material science, particularly in the fabrication of advanced materials with specific optical and electronic properties. This includes applications in photovoltaic devices and sensors .
Biomedical Research
In biomedical research, 2-Amino-3-iodophenol is utilized in the synthesis of compounds for chemotherapy and other treatment methods. Its derivatives are studied for their potential in treating various diseases and conditions .
Optoelectronic Properties
Lastly, 2-Amino-3-iodophenol and its derivatives are explored for their optoelectronic properties, which are essential for the development of devices like solar cells and LEDs. The compound’s ability to influence the electronic characteristics of materials makes it a valuable asset in this field .
Mechanism of Action
Target of Action
It’s known that phenolic compounds often interact with proteins, enzymes, and cellular receptors, influencing various biological processes .
Mode of Action
Phenolic compounds generally interact with their targets through hydrogen bonding, hydrophobic interactions, and covalent binding . The presence of the iodine atom might influence the compound’s reactivity and interaction with its targets.
Biochemical Pathways
Phenolic compounds are known to influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling .
Pharmacokinetics
The pharmacokinetics of phenolic compounds can be influenced by factors such as their solubility, stability, and the presence of transport proteins .
Result of Action
Phenolic compounds often exhibit antioxidant, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Amino-3-iodophenol. The iodine atom in the compound might also affect its stability and reactivity .
properties
IUPAC Name |
2-amino-3-iodophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFLCURUMAEIAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641067 |
Source
|
Record name | 2-Amino-3-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-iodophenol | |
CAS RN |
443921-86-6 |
Source
|
Record name | 2-Amino-3-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-iodo-phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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